Cas no 121426-07-1 (1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2))
121426-07-1 structure
Product Name:1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2)
Numero CAS:121426-07-1
MF:C30H48Br2Cl2N4
MW:695.442924499512
CID:180203
PubChem ID:60738
Update Time:2025-04-19
1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2)
- (4-chlorophenyl)methyl-[2-[4-[2-[(4-chlorophenyl)methyl-diethylazaniumyl]ethyl]piperazin-1-yl]ethyl]-diethylazanium,dibromide
- Ammonium, (1,4-piperazinediyldiethylene)bis((p-chlorobenzyl)diethyl-, dibromide
- N,N'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis{N-[(4-chlorophenyl)methyl]-N-ethylethan-1-aminium} dibromide
- DTXSID40923800
- 191 HC
- Di((p-chloro-chlorobenzylate)) de N-N bis (diethylaminoethyl)piperazine
- 121426-07-1
- Di((p-chloro-chlorobenzylate)) de N-N bis (diethylaminoethyl)piperazine [French]
- (1,4-Piperazinediyldiethylene)bis((p-chlorobenzyl)diethylammonium bromide)
-
- Inchi: 1S/C30H48Cl2N4.2BrH/c1-5-35(6-2,25-27-9-13-29(31)14-10-27)23-21-33-17-19-34(20-18-33)22-24-36(7-3,8-4)26-28-11-15-30(32)16-12-28;;/h9-16H,5-8,17-26H2,1-4H3;2*1H/q+2;;/p-2
- Chiave InChI: JUWMVMXSLBUVFO-UHFFFAOYSA-L
- Sorrisi: [Br-].[Br-].ClC1C=CC(=CC=1)C[N+](CC)(CC)CCN1CCN(CC1)CC[N+](CC)(CC)CC1C=CC(=CC=1)Cl
Proprietà calcolate
- Massa esatta: 643.7868
- Massa monoisotopica: 692.162
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 38
- Conta legami ruotabili: 14
- Complessità: 534
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 6.5A^2
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 6.48
1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2) Letteratura correlata
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Suneel Gangada,Naresh Duvva,Raghu Chitta Phys. Chem. Chem. Phys., 2018,20, 21352-21367
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
121426-07-1 (1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso